5'-O-DMT-N2-DMF-dG

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

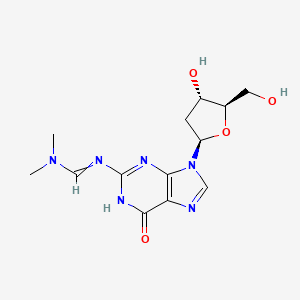

Structure

3D Structure

属性

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECVVVXPHBGGX-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654674 | |

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-13-4 | |

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Synthetic Oligonucleotides: A Technical Guide to 5'-O-DMT-N2-DMF-dG

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and the burgeoning field of nucleic acid therapeutics, the precise chemical synthesis of oligonucleotides is of paramount importance. The ability to construct custom sequences of DNA and RNA with high fidelity is the bedrock of applications ranging from PCR primers and diagnostic probes to sophisticated antisense therapies and CRISPR-based gene editing. At the heart of this synthetic capability lies the phosphoramidite method, a robust and automated process for which specialized building blocks are essential. This technical guide delves into the core utility of one such critical component: 5'-O-DMT-N2-DMF-dG .

This modified deoxyguanosine phosphoramidite is a cornerstone for the efficient and reliable synthesis of guanine-containing oligonucleotides. Its chemical design, featuring key protecting groups, addresses fundamental challenges in the controlled, stepwise assembly of DNA chains. This document will elucidate the roles of its constituent parts, provide comparative data on its performance, detail experimental protocols for its use, and present logical workflows illustrating its advantages in modern oligonucleotide synthesis.

The Chemical Anatomy of a Workhorse Molecule

This compound is a chemically modified version of the natural nucleoside deoxyguanosine, engineered for optimal performance in solid-phase oligonucleotide synthesis. Its structure can be dissected into three key components, each serving a distinct and vital purpose:

-

The 5'-O-Dimethoxytrityl (DMT) Group : This bulky protecting group is attached to the 5'-hydroxyl position of the deoxyribose sugar.[1][2] Its primary function is to prevent unwanted polymerization and side reactions at this position during the coupling of a new phosphoramidite to the growing oligonucleotide chain.[1] The DMT group is stable under the basic and neutral conditions of the synthesis cycle but is readily cleaved by a mild acid, a property that is fundamental to the stepwise nature of oligonucleotide synthesis.[1] This acid lability allows for its controlled removal, exposing the 5'-hydroxyl for the next coupling reaction.[2] A significant advantage of the DMT group is that its cleavage releases a brightly colored orange carbocation, which can be quantified spectrophotometrically to monitor the coupling efficiency of each step in real-time.[2][3]

-

The N2-Dimethylformamidine (DMF) Group : The exocyclic amino group of the guanine base is nucleophilic and requires protection to prevent it from participating in undesirable side reactions during the synthesis process. The DMF group serves as this essential shield. The choice of DMF as a protecting group is particularly advantageous for its lability under basic conditions, which allows for faster and milder deprotection of the final oligonucleotide compared to more traditional protecting groups like isobutyryl (iBu).[4][5] This is especially crucial for the synthesis of oligonucleotides containing base-labile modifications.[6]

-

The 3'-O-(N,N-diisopropyl) phosphoramidite and Cyanoethyl Group : This moiety at the 3'-hydroxyl position is the reactive component that enables the formation of the phosphodiester linkage to the free 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino group is an excellent leaving group in the presence of an acidic activator, such as tetrazole. The phosphorus atom is further protected by a cyanoethyl group, which is stable throughout the synthesis cycles and is easily removed during the final deprotection step under basic conditions.

Quantitative Performance Metrics

The selection of this compound in oligonucleotide synthesis is driven by its efficiency and compatibility with various deprotection strategies, particularly those requiring milder conditions or faster turnaround times.

Deprotection Efficiency: DMF vs. Isobutyryl (iBu)

The rate of removal of the N2-protecting group from guanine is a critical factor in the overall synthesis workflow. The use of DMF offers a significant advantage in this regard, as illustrated in the comparative deprotection times below.

| Protecting Group | Deprotection Conditions | Time to Complete Deprotection | Reference(s) |

| N2-Dimethylformamidine (DMF) | Concentrated Ammonium Hydroxide (NH4OH) at 55°C | 1-4 hours | [2][7] |

| Concentrated Ammonium Hydroxide (NH4OH) at 65°C | 1-2 hours | [7] | |

| Concentrated Ammonium Hydroxide (NH4OH) at Room Temperature | 16 hours | [7] | |

| Ammonium Hydroxide/Methylamine (AMA) at 65°C | 5-10 minutes | [7][8] | |

| N2-Isobutyryl (iBu) | Concentrated Ammonium Hydroxide (NH4OH) at 55°C | 16 hours | [7] |

| Concentrated Ammonium Hydroxide (NH4OH) at 65°C | 8 hours | [7] | |

| Concentrated Ammonium Hydroxide (NH4OH) at Room Temperature | 36 hours | [7] |

Coupling Efficiency

High coupling efficiency is crucial for the synthesis of long, high-purity oligonucleotides. While influenced by various factors including the synthesizer, reagents, and protocols, phosphoramidites like this compound are designed to achieve high coupling yields.

| Parameter | Typical Value | Factors Influencing Efficiency | Reference(s) |

| Stepwise Coupling Efficiency | >99% | Purity of phosphoramidite, activator, and solvents; coupling time; temperature; solid support characteristics. | [9][10] |

| Overall Yield of a 50-mer Oligonucleotide | ~78% (with 99.5% average coupling efficiency) | Exponentially dependent on the average stepwise coupling efficiency. | [9] |

| ~52% (with 98.5% average coupling efficiency) | [9] |

Experimental Protocols

The use of this compound is integrated into the standard automated solid-phase oligonucleotide synthesis cycle. Below is a detailed methodology for a single synthesis cycle.

Protocol: Single Cycle of Solid-Phase Oligonucleotide Synthesis

1. Detritylation (Deblocking)

-

Objective : To remove the 5'-DMT group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent : 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[11]

-

Procedure :

-

The solid support column is washed with anhydrous acetonitrile.

-

The detritylation reagent is passed through the column.

-

The reaction is typically complete within 1-3 minutes.

-

The orange-colored DMT cation is washed away with acetonitrile. The absorbance of this solution can be measured at approximately 495 nm to determine the coupling efficiency of the previous cycle.[3][4]

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.

-

2. Coupling

-

Objective : To form a phosphite triester linkage between the free 5'-hydroxyl group on the solid support and the incoming this compound phosphoramidite.

-

Reagents :

-

This compound phosphoramidite dissolved in anhydrous acetonitrile.

-

An activator solution, such as 0.45 M Tetrazole in anhydrous acetonitrile.

-

-

Procedure :

-

The phosphoramidite and activator solutions are simultaneously delivered to the column.

-

The coupling reaction is rapid, typically requiring 30-60 seconds.[11]

-

The column is then washed with anhydrous acetonitrile.

-

3. Capping

-

Objective : To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

-

Reagents :

-

Capping Reagent A (e.g., Acetic Anhydride in Tetrahydrofuran/Lutidine).

-

Capping Reagent B (e.g., N-Methylimidazole in Tetrahydrofuran).

-

-

Procedure :

-

The two capping reagents are delivered to the column.

-

The acetylation of the unreacted 5'-hydroxyls is typically complete in 1-2 minutes.

-

The column is washed with anhydrous acetonitrile.

-

4. Oxidation

-

Objective : To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

-

Reagent : 0.02-0.1 M Iodine in Tetrahydrofuran/Water/Pyridine.

-

Procedure :

-

The oxidizing solution is passed through the column.

-

The oxidation is typically complete within 1-2 minutes.

-

The column is washed with anhydrous acetonitrile, completing the cycle.

-

These four steps are repeated for each nucleotide to be added to the sequence.

Visualizing the Workflow and Rationale

The following diagrams illustrate the standard oligonucleotide synthesis workflow and the logical advantages of using DMF as a protecting group for deoxyguanosine.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. biotage.com [biotage.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. atdbio.com [atdbio.com]

- 5. digital.csic.es [digital.csic.es]

- 6. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: A Core Component in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-dimethoxytrityl-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical building block in the chemical synthesis of oligonucleotides. This document delves into its physicochemical properties, its role in solid-phase oligonucleotide synthesis, and detailed experimental protocols for its use.

Chemical Structure and Properties

This compound is a protected derivative of 2'-deoxyguanosine. The key protecting groups are:

-

5'-O-Dimethoxytrityl (DMT): A bulky, acid-labile group that protects the 5'-hydroxyl function of the deoxyribose sugar. This group is crucial for the stepwise, 3'-to-5' direction of oligonucleotide synthesis and allows for the spectrophotometric monitoring of coupling efficiency.[1] The DMT cation released upon acid treatment has a characteristic orange color, which can be quantified to assess the yield of each coupling step.[1]

-

N2-Dimethylformamidine (DMF): A base-labile protecting group for the exocyclic amine of the guanine base. The DMF group is favored for its rapid removal under milder basic conditions compared to the traditional isobutyryl (iBu) group, which is particularly advantageous for the synthesis of oligonucleotides containing base-sensitive modifications.[2]

The structure of the commonly used phosphoramidite derivative, 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is tailored for efficient solid-phase synthesis.

Table 1: Physicochemical Properties of this compound and its Phosphoramidite Derivative

| Property | This compound | This compound CE Phosphoramidite |

| Synonyms | 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2'-deoxyguanosine | DMT-dG(dmf) Phosphoramidite, DMF-dG CEP |

| CAS Number | 40094-22-2[3] | 330628-04-1[4] |

| Molecular Formula | C34H36N6O6[3] | C43H53N8O7P[4] |

| Molecular Weight | 624.7 g/mol [3] | 824.92 g/mol [4] |

| Appearance | White to off-white powder | White to off-white powder[5] |

| Purity | ≥98.5% (HPLC) | ≥98% (HPLC) |

| Storage Conditions | 2-8°C | -20°C, under inert gas (e.g., Nitrogen)[6] |

| Solubility | Soluble in organic solvents like acetonitrile and dichloromethane. | Soluble in anhydrous acetonitrile. |

Role in Solid-Phase Oligonucleotide Synthesis

This compound, in its phosphoramidite form, is a cornerstone of modern automated solid-phase oligonucleotide synthesis. This process involves the sequential addition of nucleotide monomers to a growing DNA or RNA chain that is covalently attached to a solid support, typically controlled pore glass (CPG).

The synthesis cycle consists of four main steps:

-

Detritylation: The acid-labile 5'-DMT group of the support-bound nucleoside is removed, usually with trichloroacetic acid (TCA) in dichloromethane, to expose the 5'-hydroxyl group for the next coupling reaction.[1]

-

Coupling: The this compound phosphoramidite, activated by a catalyst such as 1H-tetrazole or a derivative, reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1] This reaction is highly efficient, typically exceeding 98%.[7]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of a this compound phosphoramidite into a growing oligonucleotide chain on an automated DNA synthesizer.

Materials:

-

This compound CE Phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Detritylation solution (3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Solid support with the initial nucleoside (e.g., dG-CPG)

Protocol:

-

Detritylation: The solid support is treated with the detritylation solution to remove the 5'-DMT group from the initial nucleoside. The column is then washed with anhydrous acetonitrile.

-

Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a specified time (coupling time).

-

Capping: The solid support is treated with the capping solutions to block any unreacted 5'-hydroxyl groups. The column is then washed with anhydrous acetonitrile.

-

Oxidation: The oxidizer solution is delivered to the column to convert the phosphite triester linkage to a phosphate triester. The column is then washed with anhydrous acetonitrile.

-

This cycle is repeated for each subsequent nucleotide addition.

Cleavage and Deprotection

The DMF protecting group on the guanine base is significantly more labile than the traditional iBu group, allowing for faster deprotection schedules.

Table 2: Deprotection Times for dG Protecting Groups with Ammonium Hydroxide

| Protecting Group | Temperature | Time |

| iBu-dG | 55°C | 16 hours |

| 65°C | 8 hours | |

| dmf-dG | 55°C | 4 hours [8] |

| 65°C | 2 hours [8] |

Ultra-Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine):

A mixture of ammonium hydroxide and 40% aqueous methylamine (1:1 v/v), known as AMA, provides a rapid and efficient method for cleavage and deprotection.

Protocol:

-

Cleavage from Support: The solid support is treated with the AMA solution for 10-25 minutes at room temperature.[8][9]

-

Deprotection of Bases and Phosphate Backbone: The oligonucleotide solution is heated at 65°C for 10 minutes.[10]

-

The solution is then cooled, and the ammonia and methylamine are removed by evaporation.

Note: When using AMA, it is recommended to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to avoid a side reaction that results in the formation of N4-methyl-dC.[10]

Stability and Handling

The stability of phosphoramidite solutions is critical for achieving high coupling efficiencies. The stability of deoxyribonucleoside phosphoramidites in acetonitrile decreases in the order T > dC > dA > dG.[11] The dG phosphoramidite is the least stable, and its degradation can be accelerated by the presence of water.[11][12]

Table 3: Stability of Phosphoramidites in Acetonitrile

| Phosphoramidite | Purity Reduction after 5 Weeks |

| T, dC | 2% |

| dA | 6% |

| dG(iBu) | 39% |

Data from a study on the stability of standard phosphoramidites in acetonitrile under an inert gas atmosphere.[11]

While specific data for the N2-DMF protected dG was not available in this direct comparison, it is known to be as stable in solution as the standard dA(bz) and dC(bz) phosphoramidites.[2] To minimize degradation, it is recommended to:

-

Store phosphoramidites at -20°C under an inert atmosphere.[6]

-

Use anhydrous acetonitrile for dissolving the phosphoramidites.

-

Prepare fresh solutions for each synthesis run if possible.

Conclusion

This compound is an essential reagent for the efficient and high-quality synthesis of oligonucleotides. Its key features, particularly the labile N2-DMF protecting group, facilitate rapid deprotection protocols that are compatible with a wide range of modified oligonucleotides. A thorough understanding of its properties, handling requirements, and the nuances of the synthetic and deprotection procedures is paramount for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutic drug development. The use of this building block continues to be a cornerstone in the production of synthetic DNA and RNA for a myriad of applications.

References

- 1. atdbio.com [atdbio.com]

- 2. Fast Deprotection [qualitysystems.com.tw]

- 3. 2'-Deoxy-N2-DMF-5'-O-DMT-guanosine | 40094-22-2 | ND08309 [biosynth.com]

- 4. glenresearch.com [glenresearch.com]

- 5. DMT-dG(dmf) Phosphoramidite configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]

- 6. 2'-Deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite | 330628-04-1 | PD09309 [biosynth.com]

- 7. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]

- 8. glenresearch.com [glenresearch.com]

- 9. 5'-DMT-dG (dmf)-Suc-CPG Column | LGC, Biosearch Technologies [biosearchtech.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Function of DMT and DMF Protecting Groups in Deoxyguanosine for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical roles of the 4,4'-dimethoxytrityl (DMT) and N2-dimethylformamidine (DMF) protecting groups in the chemical synthesis of deoxyguanosine phosphoramidites and their application in solid-phase oligonucleotide synthesis. This document details the functions of these protective groups, their impact on synthesis efficiency and product purity, and provides relevant experimental protocols and comparative data.

Introduction to Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, a cornerstone of modern molecular biology and therapeutic drug development, relies on the precise and sequential addition of nucleoside phosphoramidites to a growing nucleic acid chain. To ensure the regioselectivity and efficiency of this process, transient protecting groups are employed to block reactive functional groups on the nucleoside monomers. This guide focuses on two key protecting groups used for deoxyguanosine: the 5'-hydroxyl protecting group, DMT, and the exocyclic amine protecting group, DMF.

The Role and Function of the DMT Group

The 4,4'-dimethoxytrityl (DMT) group is an acid-labile protecting group widely used for the protection of the 5'-hydroxyl group of nucleosides.[1] Its primary functions are:

-

Preventing Polymerization: The DMT group blocks the 5'-hydroxyl, preventing unwanted polymerization during the initial functionalization of the solid support and in subsequent phosphitylation reactions.[2]

-

Facilitating Purification: The lipophilic nature of the DMT group allows for efficient purification of the final oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) in a "DMT-on" strategy.[3]

-

Monitoring Coupling Efficiency: The DMT cation, released upon deprotection with an acid, has a characteristic orange color and a strong absorbance at 495 nm. This allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[2]

The detritylation step, which removes the DMT group to free the 5'-hydroxyl for the next coupling reaction, is typically carried out using a mild acid such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[3]

The Role and Function of the DMF Group

The exocyclic N2 amino group of guanine is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis. The dimethylformamidine (DMF) group is a base-labile protecting group that offers several advantages over traditional acyl protecting groups like isobutyryl (ibu).[4][5]

-

Prevention of Side Reactions: The DMF group effectively prevents the N2 amino group from participating in unwanted reactions during the phosphitylation and coupling steps.

-

Reduced Depurination: Acyl protecting groups are electron-withdrawing and can destabilize the N-glycosidic bond, making the purine base more susceptible to cleavage (depurination) under the acidic conditions of the detritylation step. In contrast, the electron-donating nature of the formamidine group stabilizes the glycosidic bond, thus reducing the incidence of depurination and improving the yield of full-length oligonucleotides.[1][5]

-

Rapid Deprotection: The DMF group is significantly more labile to basic conditions than the isobutyryl group, allowing for faster deprotection of the final oligonucleotide. This is particularly advantageous for high-throughput synthesis and for oligonucleotides containing base-sensitive modifications.[4]

Quantitative Data on Deprotection Kinetics

The choice of the guanine protecting group has a significant impact on the final deprotection conditions. The following tables summarize the deprotection times for DMF-protected deoxyguanosine compared to the more traditional isobutyryl-protected deoxyguanosine under various standard deprotection conditions.

Table 1: Deprotection Times with Ammonium Hydroxide

| Protecting Group | Temperature | Time for Complete Deprotection |

| dG(ibu) | Room Temp. | 36 hours |

| 55°C | 16 hours[6] | |

| 65°C | 8 hours[6] | |

| dG(dmf) | Room Temp. | 16 hours |

| 55°C | 2 hours[4] | |

| 65°C | 1 hour[4] |

Table 2: Deprotection Times with AMA (Ammonium Hydroxide/Aqueous Methylamine 1:1 v/v)

| Protecting Group | Temperature | Time for Complete Deprotection |

| dG(ibu) | Room Temp. | 120 minutes |

| 37°C | 30 minutes | |

| 55°C | 10 minutes[6] | |

| 65°C | 5 minutes[7] | |

| dG(dmf) | Room Temp. | 120 minutes |

| 37°C | 30 minutes | |

| 55°C | 10 minutes[6] | |

| 65°C | 5 minutes[7] |

Note: The use of AMA requires acetyl-protected deoxycytidine (dC(Ac)) to prevent transamination of the cytosine base.[7]

Experimental Protocols

Synthesis of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine 3'-CE phosphoramidite

This protocol describes a representative synthesis of the DMT-dG(dmf) phosphoramidite, which involves three main steps: protection of the 5'-hydroxyl group with DMT, protection of the N2-amino group with DMF, and phosphitylation of the 3'-hydroxyl group.

Step 1: 5'-O-DMT Protection

-

Dry 2'-deoxyguanosine by co-evaporation with anhydrous pyridine.

-

Dissolve the dried deoxyguanosine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring under an inert atmosphere (e.g., argon).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Extract the product with an organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

-

Purify the crude product by silica gel chromatography to yield 5'-O-DMT-2'-deoxyguanosine.

Step 2: N2-DMF Protection

-

Dissolve the 5'-O-DMT-2'-deoxyguanosine in anhydrous methanol.

-

Add N,N-dimethylformamide dimethyl acetal.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Evaporate the solvent under reduced pressure to obtain the crude N2-dimethylformamidine-5'-O-DMT-2'-deoxyguanosine. This is often used in the next step without further purification.

Step 3: 3'-Phosphitylation

-

Dry the N2-dimethylformamidine-5'-O-DMT-2'-deoxyguanosine by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Cool the solution in an ice bath and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or 31P NMR).

-

Quench the reaction with methanol.

-

Purify the crude product by silica gel chromatography, eluting with a solvent system containing a small percentage of triethylamine to neutralize the silica gel.

-

Precipitate the purified product from a concentrated solution into cold n-hexane to obtain the final DMT-dG(dmf) phosphoramidite as a white powder.

Solid-Phase Oligonucleotide Synthesis Cycle

The following is a typical cycle for the addition of one nucleoside monomer in automated solid-phase oligonucleotide synthesis.

-

Detritylation: The 5'-DMT group of the support-bound nucleoside is removed by treatment with 3% trichloroacetic acid in dichloromethane for 60-120 seconds. The support is then washed with anhydrous acetonitrile.

-

Coupling: The DMT-dG(dmf) phosphoramidite (or other desired phosphoramidite) is activated with an activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile) and delivered to the synthesis column. The coupling reaction proceeds for 30-60 seconds.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations. This is achieved by treating the support with a capping solution (e.g., a mixture of acetic anhydride/pyridine/THF and N-methylimidazole in THF) for 30 seconds. The support is then washed with acetonitrile.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with an oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) for 30 seconds. The support is then washed with acetonitrile, and the cycle is repeated for the next nucleotide addition.

Cleavage and Deprotection of the Oligonucleotide

Using Concentrated Ammonium Hydroxide:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide to the vial.

-

Heat the vial at 55°C for 2 hours or 65°C for 1 hour.

-

Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

-

Wash the support with water and combine the wash with the supernatant.

-

Dry the oligonucleotide solution using a vacuum concentrator.

Using AMA (Ammonium Hydroxide/40% Aqueous Methylamine 1:1 v/v):

-

Transfer the solid support to a sealed vial.

-

Add the AMA solution to the vial.

-

Heat the vial at 65°C for 10 minutes.[8]

-

Cool the vial and process the oligonucleotide solution as described above.

Visualizations

Caption: Chemical structures of deoxyguanosine and its protected form.

Caption: Solid-phase oligonucleotide synthesis cycle workflow.

Caption: Simplified mechanism of DMF deprotection from guanine.

Conclusion

The selection of appropriate protecting groups is paramount for the successful chemical synthesis of high-quality oligonucleotides. The DMT group provides robust protection for the 5'-hydroxyl group while allowing for straightforward monitoring of synthesis efficiency. The DMF group offers significant advantages for the protection of the guanine base, most notably by reducing the risk of depurination and allowing for significantly faster deprotection protocols compared to traditional acyl protecting groups. This makes the DMT-dG(dmf) phosphoramidite an excellent choice for modern, high-throughput oligonucleotide synthesis, particularly for the production of therapeutic oligonucleotides and other sensitive nucleic acid sequences. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and nucleic acid chemistry.

References

- 1. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. entegris.com [entegris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. digital.csic.es [digital.csic.es]

- 5. glenresearch.com [glenresearch.com]

- 6. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atdbio.com [atdbio.com]

5'-O-DMT-N2-DMF-dG CAS number and molecular formula

An In-depth Technical Guide on 5'-O-DMT-N2-DMF-dG and its Phosphoramidite Derivative in Oligonucleotide Synthesis

This technical guide provides a comprehensive overview of this compound, with a primary focus on its 3'-CE phosphoramidite derivative, a critical building block in solid-phase oligonucleotide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering detailed information on its properties, synthesis applications, and experimental protocols.

Compound Identification and Properties

The N2-dimethylformamidine (DMF) protecting group on deoxyguanosine offers significant advantages in oligonucleotide synthesis, primarily related to its lability under basic conditions, allowing for faster and milder deprotection protocols. This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications.

Below is a summary of the key chemical data for the protected nucleoside and its corresponding phosphoramidite.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 40094-22-2 | C₃₄H₃₆N₆O₆ | 624.70 |

| 5'-O-DMT-N2-DMF-2'-deoxyguanosine 3'-CE phosphoramidite | 330628-04-1 | C₄₃H₅₃N₈O₇P | 824.92 |

Role in Solid-Phase Oligonucleotide Synthesis

The phosphoramidite of this compound is a monomer used for the incorporation of deoxyguanosine residues into a growing oligonucleotide chain.[1] The synthesis proceeds in a 3' to 5' direction through a repeated cycle of four chemical reactions. The use of the DMF protecting group on the exocyclic amine of guanine is advantageous as it is more labile than the traditional isobutyryl (ibu) group, allowing for more rapid deprotection.[2] This is especially important for G-rich sequences and for the synthesis of oligonucleotides containing base-labile modifications.[3]

The standard oligonucleotide synthesis cycle is a well-established automated process. The workflow for the incorporation of a single DMT-dG(dmf)-CE-Phosphoramidite monomer is depicted below.

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The following protocol outlines the key steps and reagents for the incorporation of DMT-dG(dmf)-CE-Phosphoramidite in an automated DNA synthesizer.

1. Detritylation:

- Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

- Procedure: The support-bound oligonucleotide is treated with the TCA solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group for the next coupling step.[4][5] The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[4][5]

- Wash Step: Acetonitrile.

2. Coupling:

- Reagents:

- DMT-dG(dmf)-CE-Phosphoramidite solution in anhydrous acetonitrile.

- Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile).

- Procedure: The phosphoramidite is activated by the activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] High coupling efficiency is crucial for the synthesis of long, high-quality oligonucleotides.[7][8]

- Wash Step: Acetonitrile.

3. Capping:

- Reagents:

- Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Pyridine.

- Cap B: 16% N-Methylimidazole in THF.

- Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in n-1 shortmer impurities.[4]

- Wash Step: Acetonitrile.

4. Oxidation:

- Reagent: 0.02 M Iodine in THF/Water/Pyridine.

- Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[5]

- Wash Step: Acetonitrile.

This cycle is repeated for each monomer to be added to the sequence.

Deprotection and Cleavage

A key advantage of the DMF protecting group is the reduced time required for deprotection compared to the traditional isobutyryl (ibu) group.

Figure 2: Comparison of deprotection times for dG(dmf) vs. dG(ibu).

Protocol for Deprotection with Concentrated Ammonia:

-

Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide (28-30%).

-

Heat the vial at 55°C for 2 hours or 65°C for 1 hour for oligonucleotides synthesized with dG(dmf).[3][7] For comparison, dG(ibu) typically requires longer deprotection times.

-

After cooling, the ammonia solution containing the cleaved and deprotected oligonucleotide is removed from the support.

-

The solution is then dried down, and the resulting oligonucleotide is purified, typically by HPLC or cartridge purification.

Note on Mild Deprotection: The lability of the DMF group also makes it suitable for milder deprotection conditions when base-sensitive reporters or modified bases are present in the oligonucleotide.[9]

Quantitative Data Summary

| Parameter | dG(dmf) | dG(ibu) (Conventional) | Reference |

| Deprotection Time | 1 hour at 65°C or 2 hours at 55°C in conc. NH₃ | ~8 hours at 55°C in conc. NH₃ | [3][7] |

| Deprotection with NaOH | Resistant; requires >72 hours at room temperature | Cleanly deprotected in 17 hours at room temperature | [10] |

| Advantages | Faster deprotection, suitable for G-rich sequences, reduces incomplete deprotection | Standard, well-characterized | [3][7] |

| Considerations | A lower concentration of iodine oxidizer (0.02M) is recommended | Standard protocols are widely established | [3][7] |

Conclusion

The use of this compound-3'-CE-phosphoramidite in oligonucleotide synthesis provides a significant advantage in terms of efficiency, particularly during the deprotection step. Its faster cleavage under standard ammoniacal conditions reduces overall synthesis time and is gentler on sensitive modified oligonucleotides. This makes it an excellent choice for high-throughput synthesis and the production of complex nucleic acid-based therapeutics and diagnostics. Researchers and drug developers can leverage the properties of this reagent to improve the quality and yield of their synthesized oligonucleotides.

References

- 1. shop.hongene.com [shop.hongene.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Fast Deprotection [qualitysystems.com.tw]

- 4. atdbio.com [atdbio.com]

- 5. biotage.com [biotage.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. DMT-dG(dmf) Phosphoramidite configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to 5'-O-DMT-N2-DMF-dG in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and therapeutic development, the precise and efficient synthesis of oligonucleotides is paramount. The phosphoramidite method stands as the gold standard for this process, enabling the creation of custom DNA and RNA sequences with high fidelity. At the heart of this chemistry lies the use of protected nucleoside phosphoramidites, among which 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-CE-phosphoramidite plays a critical role. This technical guide provides an in-depth exploration of this essential building block, detailing its structure, function, and application in the synthesis of oligonucleotides.

The Anatomy of 5'-O-DMT-N2-DMF-dG Phosphoramidite: A Multi-functional Building Block

The chemical structure of this compound phosphoramidite is meticulously designed with specific protecting groups that are crucial for the controlled, stepwise addition of nucleotides during solid-phase synthesis. Each component serves a distinct and vital purpose.

-

5'-O-Dimethoxytrityl (DMT) Group: This bulky group protects the 5'-hydroxyl function of the deoxyribose sugar.[1] Its acid-labile nature allows for its selective removal at the beginning of each synthesis cycle, exposing the hydroxyl group for the subsequent coupling reaction.[2] The DMT group's removal also provides a convenient method for monitoring the efficiency of each coupling step, as the released DMT cation has a characteristic orange color that can be quantified spectrophotometrically.[3]

-

N2-Dimethylformamidine (DMF) Group: The exocyclic amino group of the guanine base is protected by the DMF group. This protection is essential to prevent unwanted side reactions during the synthesis cycle.[1] The DMF group is favored for its rapid removal under mild basic conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications.[4][5] This allows for faster overall deprotection times compared to more traditional protecting groups like isobutyryl (iBu).[6][7]

-

3'-O-(β-Cyanoethyl)-N,N-diisopropylphosphoramidite Group: This moiety at the 3'-position is the reactive component that participates in the formation of the internucleotide phosphodiester bond. The diisopropylamino group is an excellent leaving group upon activation, and the β-cyanoethyl group protects the phosphate backbone during synthesis.[2] This protecting group is readily removed at the end of the synthesis.

Caption: Functional components of the this compound phosphoramidite.

The Phosphoramidite Synthesis Cycle: A Stepwise Elongation

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support.[8] this compound phosphoramidite is introduced during the coupling step when a guanine base is required in the sequence. The four key steps of the cycle are:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[9] This exposes a free 5'-hydroxyl group, ready for the next coupling reaction.[2]

-

Coupling: The this compound phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), and then delivered to the solid support.[9] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[2] This reaction is highly efficient, typically achieving over 99% coupling.[8]

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed.[9] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[3] This ensures that only the full-length oligonucleotides are produced.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, most commonly iodine in the presence of water and a weak base like pyridine.[3] This completes the addition of one nucleotide, and the cycle can be repeated for the next base in the sequence.

References

- 1. shop.hongene.com [shop.hongene.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. atdbio.com [atdbio.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. DMT-dG(dmf) Phosphoramidite configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fast Deprotection [qualitysystems.com.tw]

- 8. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

The Critical Divide: A Technical Guide to 5'-O-DMT-N2-DMF-dG and its Unprotected Counterpart, dG

For Immediate Release

In the intricate world of oligonucleotide synthesis, the precision of each molecular component is paramount. This technical guide delves into the fundamental differences between the protected nucleoside phosphoramidite, 5'-O-DMT-N2-DMF-dG, and its foundational building block, unprotected 2'-deoxyguanosine (dG). Understanding these differences is crucial for researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides for therapeutic and diagnostic applications.

The Core Distinction: Protecting Groups

The primary difference between this compound and unprotected dG lies in the presence of two key protecting groups in the former: the 5'-O-Dimethoxytrityl (DMT) group and the N2-dimethylformamidine (DMF) group. These groups are strategically employed during solid-phase oligonucleotide synthesis to prevent unwanted side reactions and ensure the specific, sequential addition of nucleosides to the growing oligonucleotide chain. Unprotected dG, in contrast, possesses reactive hydroxyl and amino groups that would interfere with the controlled synthesis process.

5'-O-DMT (Dimethoxytrityl) Group: This bulky group is attached to the 5'-hydroxyl function of the deoxyribose sugar. Its principal role is to protect this hydroxyl group, preventing it from reacting during the phosphoramidite coupling step. The DMT group is acid-labile, allowing for its controlled removal (detritylation) to expose the 5'-hydroxyl for the next coupling reaction in the synthesis cycle. The release of the DMT cation is also used to quantify the efficiency of each coupling step spectrophotometrically.

N2-DMF (Dimethylformamidine) Group: This group protects the exocyclic amine on the guanine base. Without this protection, the amine group could react with the activated phosphoramidite, leading to undesired branching of the oligonucleotide chain. The DMF group is favored for its rapid removal under basic conditions during the final deprotection step, a significant advantage over other protecting groups like isobutyryl (iBu).

Physicochemical Properties: A Tale of Two Solubilities

The presence of the bulky, non-polar DMT group and the DMF group dramatically alters the physicochemical properties of the guanosine nucleoside, most notably its solubility.

| Property | This compound | Unprotected dG (2'-deoxyguanosine) |

| Molecular Formula | C34H36N6O6 | C10H13N5O4 |

| Molecular Weight | 624.7 g/mol | 267.24 g/mol |

| Solubility in Water | Insoluble | Slightly soluble to soluble (approx. 25 mg/mL in water)[1] |

| Solubility in Organic Solvents | Soluble in acetonitrile, dichloromethane, DMSO | Insoluble in most organic solvents like alcohol and ether[1] |

| UV Absorbance (λmax) | Not directly measured on the protected nucleoside; the released DMT cation is measured around 495-500 nm. | ~253-255 nm[2][3] |

| Molar Extinction Coefficient (ε) | Not applicable in its protected form for quantification of the nucleoside itself. | ~13,700 L·mol⁻¹·cm⁻¹ at pH 7.0[2] |

The high solubility of this compound in organic solvents is essential for its use in the anhydrous conditions of solid-phase oligonucleotide synthesis. Conversely, the water solubility of unprotected dG is a key characteristic of the final, biologically active oligonucleotide.

The Role in Oligonucleotide Synthesis: A Workflow Perspective

The journey from a protected monomer to an integral part of a functional oligonucleotide is a multi-step process.

Solid-Phase Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Experimental Protocol: Solid-Phase Synthesis

Objective: To synthesize a custom DNA oligonucleotide using this compound phosphoramidite and other standard phosphoramidites on an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

-

5'-O-DMT-N-protected deoxynucleoside phosphoramidites (dA, dC(Ac), dG(DMF), T) dissolved in anhydrous acetonitrile.

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

-

Deblocking solution (3% Trichloroacetic Acid in dichloromethane).

-

Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

-

Oxidizing solution (Iodine in THF/Water/Pyridine).

-

Anhydrous acetonitrile for washing.

Procedure:

-

Initialization: The DNA synthesizer is primed with all necessary reagents. The synthesis column containing the CPG solid support is installed.

-

Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT group from the immobilized nucleoside. The column is then washed with acetonitrile. The orange-colored DMT cation effluent can be collected for spectrophotometric quantification of coupling efficiency.

-

Coupling: The this compound phosphoramidite and activator solution are simultaneously delivered to the column. The coupling reaction proceeds for a specified time (typically 30-180 seconds). The column is then washed with acetonitrile.

-

Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants (n-1 sequences). The column is washed with acetonitrile.

-

Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a more stable phosphate triester. The column is washed with acetonitrile.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

-

Final Detritylation (Optional): If a "DMT-off" product is desired, a final detritylation step is performed. For "DMT-on" purification, this step is skipped.

The Transformation: Deprotection to Unprotected dG

After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed to yield the final, biologically active molecule containing unprotected dG.

Deprotection Signaling Pathway

The choice of deprotection conditions is critical and depends on the lability of any modifications on the oligonucleotide. The use of the DMF protecting group on guanosine allows for significantly faster deprotection compared to the traditional iBu group.

Deprotection Kinetics: DMF vs. iBu

The primary advantage of the DMF protecting group is the reduced deprotection time.

| Protecting Group | Deprotection Conditions (Concentrated Ammonium Hydroxide) | Deprotection Time |

| N2-DMF | 55 °C | 2 hours[4] |

| 65 °C | 1 hour[4] | |

| N2-iBu | 55 °C | 16 hours[5] |

| 65 °C | 8 hours[5] |

Using a mixture of ammonium hydroxide and methylamine (AMA), deprotection of DMF-dG containing oligonucleotides can be achieved in as little as 10 minutes at 65°C.[6][7] This rapid deprotection is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.

Experimental Protocol: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the CPG support and remove all protecting groups.

Materials:

-

Synthesized oligonucleotide on CPG in a sealed vial.

-

Concentrated ammonium hydroxide (NH4OH) or a 1:1 mixture of concentrated NH4OH and 40% aqueous methylamine (AMA).

-

Heating block or oven.

-

Centrifuge.

-

Pipettes.

Procedure (using Ammonium Hydroxide):

-

Cleavage and Deprotection: Add concentrated ammonium hydroxide to the vial containing the CPG-bound oligonucleotide.

-

Incubation: Seal the vial tightly and heat at 55°C for 2 hours or 65°C for 1 hour.

-

Cooling and Collection: Allow the vial to cool to room temperature. Carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the CPG behind.

-

Washing: Wash the CPG with a small amount of water and combine the wash with the oligonucleotide solution.

-

Evaporation: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

-

Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer or water for quantification and purification.

Conclusion: The Power of Protection

The strategic use of protecting groups, as exemplified by this compound, is the cornerstone of modern oligonucleotide synthesis. While unprotected dG is the functional unit within a biologically active oligonucleotide, its protected counterpart is the essential precursor that enables the precise and efficient construction of these complex molecules. The choice of the DMF protecting group for guanosine offers significant advantages in terms of deprotection speed, making it a preferred choice for many applications in research and drug development. This in-depth understanding of the differences between the protected and unprotected forms of deoxyguanosine is fundamental for any professional working in the field of nucleic acid therapeutics and diagnostics.

References

- 1. 99-100%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2'-Deoxyguanosine Monohydrate, Synthetic, >98% (Dry Basis) 10 g | Buy Online [thermofisher.com]

- 3. 2'-Deoxyguanosine | 961-07-9 [amp.chemicalbook.com]

- 4. Fast Deprotection [qualitysystems.com.tw]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

Synthesis and Purification of 5'-O-DMT-N²-DMF-dG Phosphoramidite: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5'-O-DMT-N²-DMF-dG phosphoramidite, a critical building block in the automated solid-phase synthesis of oligonucleotides. The procedures outlined are intended for researchers, scientists, and professionals in the fields of drug development and molecular biology. This document details the multi-step synthesis involving the strategic protection of functional groups, the phosphitylation of the 3'-hydroxyl group, and the subsequent purification of the final product to ensure high purity and reactivity for oligonucleotide synthesis.

Overview of the Synthetic Strategy

The synthesis of 5'-O-DMT-N²-DMF-dG phosphoramidite is a sequential process that involves three primary stages:

-

Protection of the 5'-Hydroxyl Group: The synthesis begins with the protection of the 5'-hydroxyl group of 2'-deoxyguanosine with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for solid-phase oligonucleotide synthesis as it allows for selective deprotection and coupling of subsequent phosphoramidite monomers.

-

Protection of the N²-Amino Group: The exocyclic amino group of the guanine base is protected with a dimethylformamidine (DMF) group. This protection prevents unwanted side reactions during the phosphitylation and oligonucleotide synthesis steps. The DMF group offers the advantage of being labile under the final deprotection conditions used to cleave the synthesized oligonucleotide from the solid support and remove other protecting groups.

-

Phosphitylation of the 3'-Hydroxyl Group: The final step in the synthesis of the phosphoramidite is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl group of the protected nucleoside. This is typically achieved by reacting the 5'-O-DMT-N²-DMF-2'-deoxyguanosine with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid activator.

The overall synthetic pathway is depicted in the following diagram:

Stability and Degradation Profile of 5'-O-DMT-N2-DMF-dG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 5'-O-DMT-N2-DMF-dG (5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidinyl-2'-deoxyguanosine). This protected nucleoside is a critical building block in the chemical synthesis of oligonucleotides for research, diagnostic, and therapeutic applications. Understanding its stability and degradation pathways is paramount for ensuring the quality, purity, and efficacy of the final oligonucleotide product.

Overview of Stability

The chemical stability of this compound is primarily dictated by the lability of its three key protective features: the 5'-O-DMT group, the N2-DMF exocyclic amine protecting group, and the N-glycosidic bond. The stability of each of these is highly dependent on the chemical environment, particularly pH and temperature.

Storage Recommendations: For long-term storage, this compound and its phosphoramidite counterpart should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and oxidation.[1][2] Short-term storage at 4°C is also acceptable. For routine use in oligonucleotide synthesis, solutions of the phosphoramidite in anhydrous acetonitrile are typically stable for several days on an automated synthesizer, although the dG phosphoramidite is generally the least stable among the four standard phosphoramidites.[3][4]

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily driven by acidic or basic conditions.

Acid-Catalyzed Degradation

Acidic conditions, typically employed for the removal of the 5'-O-DMT group during oligonucleotide synthesis, are the primary drivers of degradation for this protected nucleoside.

-

Detritylation: The 5'-O-DMT group is highly acid-labile and is intentionally cleaved during each cycle of oligonucleotide synthesis. This reaction is rapid and is usually carried out with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous organic solvent.[5][6] Milder acidic conditions, such as 80% acetic acid or buffered solutions at slightly elevated temperatures, can also be used for detritylation, which can be beneficial for sensitive oligonucleotides.[7][8]

-

Depurination: A significant and undesirable side reaction under acidic conditions is the cleavage of the β-N-glycosidic bond, leading to the loss of the N2-DMF-guanine base and the formation of an apurinic site.[9][10] The rate of depurination is highly dependent on the acid strength, temperature, and the nature of the exocyclic amine protecting group.[11][12] The dimethylformamidine (DMF) group is considered to be electron-donating, which offers some protection against depurination compared to electron-withdrawing protecting groups.[13]

Base-Catalyzed Degradation

Basic conditions are employed at the final stage of oligonucleotide synthesis to remove the N2-DMF protecting group and other base-labile protecting groups.

-

Deamidation (Deprotection): The N2-DMF group is readily cleaved by treatment with aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA), often referred to as "ultrafast" deprotection.[14][15] The DMF group is more resistant to cleavage by sodium hydroxide in methanol/water as compared to the isobutyryl (iBu) group.[16]

Quantitative Stability Data

Table 1: Summary of Stability and Degradation Parameters

| Parameter | Condition | Observation | Reference |

| Storage (Solid) | -20°C, Inert Atmosphere | Recommended for long-term stability. | [1][2] |

| Storage (Solution) | Anhydrous Acetonitrile | dG phosphoramidite is the least stable of the four standard amidites. | [3][4] |

| Acid Stability (DMT) | 3% DCA in CH2Cl2 | Half-life of detritylation is on the order of minutes. | [5] |

| Acid Stability (Glycosidic Bond) | Acidic Conditions (pH < 5) | Prone to depurination, rate increases with lower pH and higher temperature. | [11][12] |

| Base Stability (DMF) | NH4OH / Methylamine (AMA) | "Ultrafast" deprotection in minutes at elevated temperatures. | [14] |

| Base Stability (DMF) | 0.4 M NaOH in MeOH/H2O | Significantly more stable than the iBu group, requiring >72h for complete removal at RT. | [16] |

Experimental Protocols

Protocol for Monitoring Acid-Catalyzed Degradation (Detritylation and Depurination)

This protocol provides a general framework for assessing the stability of this compound in acidic conditions using HPLC.

Objective: To determine the rate of detritylation and depurination of this compound at a given acid concentration and temperature.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA)

-

Quenching solution (e.g., a weak base like pyridine or triethylamine in the mobile phase)

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent.

-

Prepare the acidic solution of DCA or TCA in the same solvent at the desired concentration (e.g., 3% v/v).

-

Initiate the reaction by mixing the nucleoside stock solution with the acidic solution at a controlled temperature.

-

At specific time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it into the HPLC mobile phase containing a quenching agent.

-

Inject the quenched sample onto the HPLC system.

-

Monitor the disappearance of the starting material and the appearance of the detritylated product and the released N2-DMF-guanine base by integrating the respective peak areas at an appropriate wavelength (e.g., 260 nm).

-

Plot the concentration of the remaining this compound versus time to determine the degradation kinetics.

Protocol for Base-Catalyzed Deprotection of the N2-DMF Group

This protocol outlines a typical procedure for the removal of the DMF protecting group.

Objective: To completely remove the N2-DMF group from this compound.

Materials:

-

This compound

-

Concentrated ammonium hydroxide (28-30%) or AMA solution (1:1 mixture of ammonium hydroxide and 40% aqueous methylamine)

-

HPLC system for monitoring the reaction

Procedure:

-

Dissolve the this compound in the chosen basic solution in a sealed vial.

-

Heat the reaction mixture at a specified temperature (e.g., 55°C or 65°C).

-

Monitor the progress of the deprotection by taking small aliquots at different time points, neutralizing them, and analyzing by HPLC.

-

Once the reaction is complete (as determined by the disappearance of the starting material), the reaction mixture can be cooled and the product isolated, typically by evaporation of the basic solution.

Signaling Pathways

This compound is a synthetic molecule designed as a building block for chemical synthesis and is not known to be involved in any natural biological signaling pathways. Its relevance is in the construction of oligonucleotides that can interact with biological systems.

Conclusion

The stability of this compound is a critical factor in the successful synthesis of high-quality oligonucleotides. The primary degradation pathways involve acid-catalyzed detritylation and depurination, and base-catalyzed removal of the N2-DMF protecting group. While the qualitative aspects of its stability are well-documented, further quantitative studies on the isolated nucleoside under various conditions would be beneficial for optimizing storage, handling, and reaction conditions. The provided experimental frameworks can serve as a starting point for such investigations.

References

- 1. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Depurination - Wikipedia [en.wikipedia.org]

- 10. glenresearch.com [glenresearch.com]

- 11. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]

- 12. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. scribd.com [scribd.com]

- 15. glenresearch.com [glenresearch.com]

- 16. glenresearch.com [glenresearch.com]

A Technical Guide to 5'-O-DMT-N2-DMF-dG: A Cornerstone of Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a critical building block in the chemical synthesis of oligonucleotides. This document details its commercial availability, core applications, and the technical protocols for its use, with a focus on its role in advancing research, diagnostics, and the development of nucleic acid-based therapeutics.

Introduction to this compound

This compound is a protected nucleoside derivative essential for the automated solid-phase synthesis of DNA and RNA oligonucleotides. Its structure is strategically modified with two key protecting groups:

-

A 5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing unwanted reactions during the coupling of phosphoramidites and allowing for the stepwise, directional synthesis of the oligonucleotide chain.

-

An N2-dimethylformamidine (DMF) group: This group protects the exocyclic amine of the guanine base. The DMF group is favored for its lability under milder basic conditions compared to traditional protecting groups like isobutyryl (iBu). This feature is particularly crucial for the synthesis of oligonucleotides containing sensitive modifications that would be degraded by harsh deprotection conditions.

The phosphoramidite form, 5'-O-DMT-N2-DMF-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is the active monomer used in the synthesis cycle.

Commercial Suppliers and Availability

A variety of chemical suppliers offer this compound and its phosphoramidite derivative. The availability, purity, and formulation can vary between suppliers. Below is a summary of prominent commercial sources.

| Supplier | Product Name(s) | CAS Number(s) | Purity | Notes |

| BroadPharm | 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite | 330628-04-1 | - | Ships within 24 hours, stored at -20°C. |

| Biosynth | 2'-Deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite | 330628-04-1 | - | Described as a nucleoside analog with antiviral and anticancer activity. |

| AxisPharm | DMT-dG(dmf) Phosphoramidite | 330628-04-1 | ≥98% | Highlighted for high coupling efficiency in DNA synthesis. |

| Hongene | DMT-dG(dmf)-CE-Phosphoramidite | 330628-04-1 | HPLC ≥98.0% | Provided as a white to off-white powder. |

| Huaren Science | This compound | 40094-22-2 | - | Offered for both lab-scale and manufacturing. |

| Finetech Industry Limited | This compound | 172361-60-3 | - | Custom synthesis and bulk quantities are available. |

| MedChemExpress | This compound | - | - | For research use only. |

| Akonscientific | 5′-O-DMT-N2- Dimethylformamidine-2′-O Methyl-Guanosine | - | - | A related RNA building block. |

Core Applications in Research and Drug Development

The primary application of this compound is in the solid-phase synthesis of oligonucleotides . This technology is fundamental to various fields:

-

Research: Custom-synthesized oligonucleotides are indispensable tools in molecular biology for applications such as:

-

Polymerase Chain Reaction (PCR) primers

-

DNA sequencing primers

-

Probes for hybridization assays (e.g., Northern and Southern blotting, in situ hybridization)

-

Site-directed mutagenesis

-

-

Diagnostics: Oligonucleotides are crucial components of molecular diagnostic assays for the detection of pathogens, genetic mutations, and gene expression profiling.

-

Therapeutics: The development of nucleic acid-based drugs, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, relies heavily on the chemical synthesis of modified and unmodified oligonucleotides. The use of the DMF protecting group is particularly advantageous in the synthesis of modified oligonucleotides that are sensitive to standard deprotection conditions.[1]

-

Drug Discovery: Oligonucleotide libraries are used in target validation and drug screening.

The dimethylformamidine (dmf) protecting group on guanosine offers the advantage of being removable under milder conditions than the more traditional isobutyryl (iBu) group.[2] This allows for faster deprotection protocols and is compatible with a wider range of sensitive modifications on the oligonucleotide.[1]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using this compound phosphoramidite is typically performed on an automated DNA/RNA synthesizer. The process involves a repeated cycle of four main chemical reactions.

The Synthesis Cycle

The phosphoramidite method proceeds in the 3' to 5' direction. The first nucleoside is attached to a solid support, typically controlled pore glass (CPG), through its 3'-hydroxyl group.

Step 1: Deblocking (Detritylation) The 5'-DMT group of the support-bound nucleoside is removed with a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the next reaction.

Step 2: Coupling The this compound phosphoramidite, activated by a catalyst such as tetrazole or a derivative, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.

Step 3: Capping Any unreacted 5'-hydroxyl groups are "capped" by acetylation with acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutants (oligonucleotides missing a base) in the final product.

Step 4: Oxidation The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically a solution of iodine in water and pyridine.

This four-step cycle is repeated for each subsequent nucleoside to be added to the growing oligonucleotide chain.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the phosphate backbone and the nucleobases) are removed. The use of the DMF protecting group on guanosine allows for milder deprotection conditions.

Standard Deprotection (for dmf-dG):

-

Reagent: Concentrated ammonium hydroxide.

-

Conditions: Typically, treatment at 55°C for 1 hour is sufficient for the removal of the DMF group.[2]

Milder Deprotection with AMA (Ammonium hydroxide/40% aqueous Methylamine):

-

Reagent: A 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

-

Conditions: This allows for very rapid deprotection, often in as little as 10 minutes at 65°C.[1] This method requires the use of acetyl-protected dC (Ac-dC) to avoid side reactions.

The choice of deprotection method depends on the presence of other sensitive modifications on the oligonucleotide.

Conclusion

This compound is a vital reagent for the chemical synthesis of oligonucleotides, underpinning significant advancements in molecular biology, diagnostics, and therapeutics. Its key features, particularly the use of the DMF protecting group, offer advantages in terms of milder deprotection conditions and compatibility with a wide range of modified nucleosides. A thorough understanding of its properties and the associated synthesis and deprotection protocols is essential for researchers and developers working to harness the potential of custom-designed nucleic acids.

References

A Comprehensive Safety and Handling Guide for 5'-O-DMT-N2-DMF-dG-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 5'-O-DMT-N2-DMF-dG-CE Phosphoramidite (CAS No. 330628-04-1), a key reagent in oligonucleotide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this sensitive compound.

Chemical Identification and Properties

This compound-CE Phosphoramidite is a protected deoxyguanosine nucleoside building block used in the chemical synthesis of DNA. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base, and the cyanoethyl phosphoramidite group is the reactive moiety for forming the phosphodiester linkage.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl Phosphoramidite[1] |

| Synonyms | dmf-dG-CE Phosphoramidite[2], DMT-dG(dmf) Phosphoramidite[3] |

| CAS Number | 330628-04-1[1][2][3] |

| Molecular Formula | C43H53N8O7P[4][5] |

| Molecular Weight | 824.90 g/mol [4][5] |

| Appearance | White to off-white powder[] |

| Storage Temperature | -20°C[5] |

Hazard Identification and Safety Precautions

While not classified as hazardous under OSHA, this compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is essential to handle it with care in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H303: May be harmful if swallowed[2] |

| H313: May be harmful in contact with skin[2] | |

| H320: Causes eye irritation[2] | |

| H333: May be harmful if inhaled[2] | |

| Precautionary Statements | P232: Protect from moisture[2] |

| P233: Keep container tightly closed[2] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection[2] |

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention.[1][2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If symptoms persist, seek medical attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2] |

Handling and Storage

Proper handling and storage are critical to maintain the quality of the phosphoramidite and to ensure the safety of laboratory personnel.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

-

Avoid raising and breathing dust. A NIOSH-approved dust mask is recommended if dust inhalation is possible.[1]

-

Use safe laboratory practices and avoid all direct contact.[2]

Storage

-

Store in a cool, dry place, with the recommended storage temperature being -20°C.[5]

-

Keep the container tightly closed to protect from moisture.[2]

-

Store away from heat and oxidizing agents.[1]

-

Protect from sunlight.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Wear impermeable gloves, safety glasses, and a lab coat.[2]

-

Sweep up the bulk of the material, avoiding dust generation.[2]

-